molecular formula C10H18Cl2N4 B2453945 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1269151-60-1

4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No.: B2453945
CAS No.: 1269151-60-1
M. Wt: 265.18
InChI Key: UBBYHRXCFNDMOF-UHFFFAOYSA-N
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Description

4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N4 It is known for its unique structure, which includes a cyclopropyl group attached to a triazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce reduced triazole derivatives .

Mechanism of Action

The mechanism of action of 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-2-9(1)14-7-12-13-10(14)8-3-5-11-6-4-8;;/h7-9,11H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBYHRXCFNDMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2C3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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